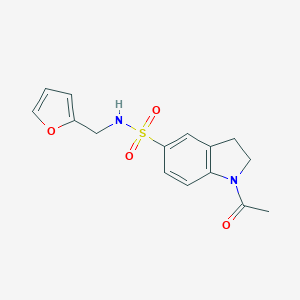
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as BRD0705, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as HDAC6 and HDAC8, which are involved in various cellular processes including gene expression and protein regulation.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and more precise experimentation. However, one limitation is that it has not yet been extensively studied in humans, and its potential side effects and toxicity are not fully understood.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One area of interest is its potential use as a cancer treatment, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases. Finally, research is needed to determine its safety and toxicity in humans.
In conclusion, 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves a series of chemical reactions that begin with the condensation of 4-bromoaniline with ethyl acetoacetate to form 1-(4-bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to form 1-(4-bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid hydroxylamine salt. The final step involves the reaction of this compound with 5-methyl-isoxazol-3-ylcarbonyl chloride to form 1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester.
Aplicaciones Científicas De Investigación
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been found to have potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been found to have antitumor properties and has been studied as a potential cancer treatment.
Propiedades
Nombre del producto |
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
Fórmula molecular |
C17H16BrN3O5 |
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16BrN3O5/c1-10-6-14(20-26-10)19-15(22)9-25-17(24)11-7-16(23)21(8-11)13-4-2-12(18)3-5-13/h2-6,11H,7-9H2,1H3,(H,19,20,22) |
Clave InChI |
ORWYVFJOBXAURF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)